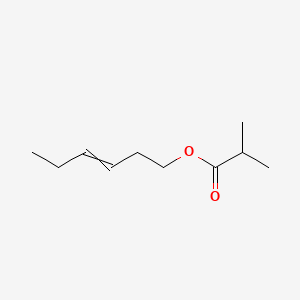

cis-3-Hexenyl isobutyrate

描述

Interdisciplinary Research Landscape

The study of cis-3-hexenyl isobutyrate extends across multiple scientific disciplines, each contributing to a more comprehensive understanding of its properties and functions.

Contributions to Atmospheric Chemistry

Once released into the atmosphere, this compound, like other BVOCs, participates in atmospheric chemical reactions that can impact air quality and climate. acs.org Research in this area focuses on its reactions with atmospheric oxidants such as hydroxyl radicals (OH), nitrate (B79036) radicals (NO₃), and ozone (O₃). acs.orgacs.orgresearchgate.net

Recent studies have experimentally determined the gas-phase reaction rate coefficients for this compound with OH radicals and ozone for the first time. acs.orgacs.orgnih.govnih.gov These kinetic data are essential for developing accurate atmospheric models to predict the environmental fate of this compound and its contribution to the formation of secondary organic aerosols (SOA). nih.govacs.org The atmospheric decomposition of related compounds like cis-3-hexenyl acetate (B1210297) is known to produce irritants and contribute to SOA formation. nih.gov

Table 1: Gas-Phase Reaction Rate Coefficients of this compound with Atmospheric Oxidants

| Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Experimental Conditions | Reference |

|---|---|---|---|

| OH Radical | (4.84 ± 0.39) x 10⁻¹¹ | (298 ± 2) K, (1000 ± 10) mbar | acs.orgnih.gov |

| Ozone (O₃) | (7.9 ± 0.9) x 10⁻¹⁷ | (298 ± 2) K, (1000 ± 10) mbar | acs.orgnih.gov |

Contributions to Chemical Ecology

In the field of chemical ecology, research on this compound investigates its role in the interactions between organisms. As a plant volatile, it can act as a signaling molecule. chemimpex.com There is growing interest in its potential for sustainable agricultural applications, such as acting as a natural insect attractant for use in pest management strategies. chemimpex.comchemimpex.com The compound is part of a complex blend of volatiles that insects use to locate host plants. wur.nl For example, green leaf volatiles like (Z)-3-hexenyl acetate are known to attract insect herbivores to their host plants. wur.nl

Contributions to Sensory Science

The distinct organoleptic properties of this compound make it a subject of interest in sensory science. sigmaaldrich.comsigmaaldrich.com Its aroma is described as green, fruity, and apple-like. ventos.comchemicalbook.comsigmaaldrich.com In the flavor and fragrance industry, it is used to impart fresh and natural notes to a variety of products. chemicalbull.comfragranceconservatory.com Research in this area focuses on understanding the structure-activity relationships that determine its odor profile. The cis-double bond and the isobutyrate ester moiety are key structural features contributing to its unique scent. It is often used to enhance floral and citrus compositions. fragranceconservatory.com

Table 2: Sensory Profile of this compound

| Attribute | Description | References |

|---|---|---|

| Odor | Green, fruity, apple, pear, cut grass | smolecule.comchemicalbull.comventos.comchemicalbook.com |

| Taste | Green, fruity | ulprospector.com |

| Applications | Enhances fruit flavors and herbaceous fragrances | chemicalbull.comfragranceconservatory.comulprospector.com |

Contributions to Synthetic Chemistry

The synthesis of this compound is a topic of study in synthetic chemistry. The primary method for its preparation is the esterification of cis-3-hexen-1-ol (B126655) with isobutyric acid. smolecule.comchemicalbook.com This reaction is typically catalyzed by a strong acid and involves heating the reactants under reflux. smolecule.com Research in this area may focus on optimizing reaction conditions to improve yield and purity, or developing more sustainable and environmentally friendly synthetic routes. smolecule.comfragranceconservatory.com

Contributions to Biological Activity Studies

Emerging research is exploring the broader biological activities of this compound and related GLVs. For instance, studies on the related compound cis-3-hexenyl butyrate (B1204436) have shown that it can play a role in plant defense by mediating stomatal closure and enhancing immunity against pathogens. While the specific mechanism of action for this compound in biological systems is not yet fully elucidated, its primary interaction is with olfactory receptors to produce its characteristic aroma. smolecule.com Further research is needed to understand its potential antimicrobial properties and its role in plant signaling pathways. nih.govchemimpex.com

Structure

3D Structure

属性

CAS 编号 |

41519-23-7 |

|---|---|

分子式 |

C10H18O2 |

分子量 |

170.25 g/mol |

IUPAC 名称 |

hex-3-enyl 2-methylpropanoate |

InChI |

InChI=1S/C10H18O2/c1-4-5-6-7-8-12-10(11)9(2)3/h5-6,9H,4,7-8H2,1-3H3 |

InChI 键 |

OSMAJVWUIUORGC-UHFFFAOYSA-N |

SMILES |

CCC=CCCOC(=O)C(C)C |

规范 SMILES |

CCC=CCCOC(=O)C(C)C |

密度 |

0.882-0.885 |

其他CAS编号 |

57859-47-9 |

物理描述 |

Colourless liquid; fruity, nutty aroma |

溶解度 |

insoluble in water; soluble in fats soluble (in ethanol) |

产品来源 |

United States |

Synthetic Methodologies and Chemoenzymatic Approaches for Cis 3 Hexenyl Isobutyrate

Esterification Synthesis Pathways

The primary chemical method for synthesizing cis-3-Hexenyl isobutyrate is through the esterification of its precursor alcohol and carboxylic acid.

Acid-Catalyzed Esterification of Precursors

The synthesis of this compound is accomplished via an acid-catalyzed esterification reaction. This process involves the reaction between cis-3-Hexenol and Isobutyric acid (also known as 2-methylpropanoic acid) scentree.co. A small quantity of a strong acid, such as concentrated sulfuric acid, is typically used as a catalyst to facilitate the reaction scentree.co. The mechanism involves the protonation of the carboxylic acid, which enhances its electrophilicity, allowing for a nucleophilic attack by the alcohol. This is followed by the elimination of a water molecule to form the ester mdpi.com.

Optimization of Reaction Conditions

The efficiency of acid-catalyzed esterification is influenced by several key parameters. Optimizing these conditions is crucial for maximizing the yield and purity of the final product.

Temperature : Higher temperatures generally increase the reaction rate. However, they can also lead to unwanted side reactions or the evaporation of volatile reactants mdpi.com. For many esterification reactions, refluxing temperature is often employed to maintain a consistent reaction rate without significant loss of material iaea.org.

Catalyst Concentration : The amount of acid catalyst plays a significant role. While a sufficient concentration is needed to achieve a reasonable reaction rate, excessive amounts can lead to degradation of the reactants or products.

Molar Ratio of Reactants : Esterification is a reversible reaction mdpi.com. To shift the equilibrium towards the product side, a molar excess of one of the reactants, typically the less expensive one (often the alcohol), is used nih.gov.

Water Removal : Since water is a byproduct of the reaction, its continuous removal can drive the equilibrium forward, leading to a higher conversion of reactants to the ester nih.gov. Techniques such as azeotropic distillation are common for this purpose.

Table 1: Key Parameters in Acid-Catalyzed Esterification Optimization

| Parameter | Influence on Reaction | Common Optimization Strategy |

|---|---|---|

| Temperature | Affects reaction rate and potential for side reactions. | Operate at reflux temperature to balance rate and reactant loss iaea.org. |

| Catalyst Amount | Determines the speed of the reaction. | Use the minimum amount required for an efficient reaction to avoid degradation. |

| Reactant Molar Ratio | Shifts the reaction equilibrium. | Use an excess of one reactant (e.g., alcohol) to maximize ester yield nih.gov. |

| Water Removal | Drives the reaction toward product formation. | Employ methods like azeotropic distillation to remove water as it forms nih.gov. |

Biocatalytic Synthesis and Biotechnological Production

Biocatalysis, particularly using enzymes like lipases, presents a sustainable alternative to traditional chemical synthesis for producing flavor esters such as this compound nih.gov.

Lipase-Catalyzed Transesterification and Esterification Strategies

Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are versatile enzymes that can catalyze esterification and transesterification reactions, often under mild conditions nih.gov. These reactions are pivotal in the food, pharmaceutical, and cosmetic industries for creating flavor and fragrance compounds nih.gov.

Direct Esterification : Similar to the acid-catalyzed route, lipases can directly catalyze the reaction between an alcohol (cis-3-Hexenol) and a carboxylic acid (Isobutyric acid).

Transesterification : In this strategy, an existing ester is reacted with an alcohol (cis-3-Hexenol) in the presence of a lipase. The acyl group is transferred from the original ester to the new alcohol, forming the desired this compound. This method can sometimes offer higher yields and proceed under even milder conditions than direct esterification researchgate.net.

Lipases from various microbial sources are used as biocatalysts, with their effectiveness being dependent on the specific substrates and reaction medium nih.gov.

Evaluation of Immobilized Enzyme Systems

To enhance the industrial feasibility of enzymatic synthesis, lipases are often immobilized on solid supports. Immobilization offers several advantages over using free enzymes:

Enhanced Stability : Immobilized enzymes often exhibit greater thermal and operational stability nih.gov. For instance, an immobilized lipase retained its activity for hours at 60°C, while the free enzyme lost 50% of its activity in just 30 minutes nih.gov.

Ease of Separation : The catalyst can be easily separated from the reaction mixture by simple filtration, preventing contamination of the product nih.gov.

Improved Catalytic Performance : Immobilization can sometimes lead to enhanced enzyme activity and selectivity nih.gov.

A widely used example is Novozym 435®, which is Candida antarctica lipase B (CaLB) immobilized on a macroporous acrylic resin mdpi.com. This system is known for its high efficiency in various ester synthesis reactions nih.govresearchgate.net.

Table 2: Comparison of Free vs. Immobilized Enzyme Systems

| Feature | Free Enzymes | Immobilized Enzymes |

|---|---|---|

| Stability | Lower thermal and operational stability. | Higher thermal and operational stability nih.gov. |

| Recovery | Difficult to separate from the product. | Easily recovered via filtration nih.gov. |

| Reusability | Generally for single use. | Can be reused for multiple cycles, reducing costs mdpi.com. |

| Product Purity | Potential for enzyme contamination in the final product. | Cleaner product with no catalyst contamination. |

Sustainable and Nature-Identical Production Methods

The use of biocatalysis for producing this compound aligns with the growing demand for sustainable and environmentally friendly manufacturing processes chemimpex.com. Enzymatic reactions are conducted under mild temperature and pressure conditions, reducing energy consumption nih.gov. They often use non-toxic solvents (or can be run in solvent-free systems) and generate less hazardous waste compared to conventional chemical methods nih.govnih.gov.

This biotechnological approach allows for the creation of a "nature-identical" version of this compound fragranceconservatory.com. This is significant because while the compound is found in nature in sources like guava and spearmint oil, lab-based production ensures consistent quality and helps conserve natural resources scentree.cofragranceconservatory.com. The use of renewable materials as starting substrates further enhances the sustainability profile of this production method fragranceconservatory.com.

Atmospheric Chemistry and Environmental Fate of Cis 3 Hexenyl Isobutyrate

Gas-Phase Oxidation Kinetics

The study of gas-phase oxidation kinetics provides crucial data on how rapidly cis-3-Hexenyl isobutyrate is transformed in the atmosphere. The primary mechanisms of its atmospheric removal are reactions with oxidative species, with photolysis not being a significant pathway nih.gov. The rate of these reactions governs the compound's atmospheric lifetime.

During daylight hours, the reaction with the hydroxyl (OH) radical is the principal degradation pathway for this compound nih.gov. OH radicals are highly reactive and play a central role in tropospheric chemistry. The reaction with unsaturated esters like this compound is thought to proceed primarily through the addition of the OH radical to the carbon-carbon double bond nih.gov.

Recent laboratory studies have provided the first experimental determination of the rate coefficient for the gas-phase reaction of this compound with OH radicals. Using a relative kinetic method in an environmental simulation chamber, the rate coefficient was measured at a temperature of (298 ± 2) K and a total air pressure of (1000 ± 10) mbar nih.gov. The experiments were conducted by monitoring the decay of the target compound relative to reference compounds with known OH reaction rate coefficients nih.govacs.org.

The experimentally determined rate coefficient for this compound (Z3HiB) is presented below. For context, values for other similar cis-3-hexenyl esters measured in the same study are also included nih.govacs.org.

| Compound | Abbreviation | OH Rate Coefficient (kOH) (x 10-11 cm3 molecule-1 s-1) |

|---|---|---|

| cis-3-Hexenyl formate | Z3HF | 4.13 ± 0.45 |

| cis-3-Hexenyl acetate (B1210297) | Z3HAc | 4.19 ± 0.38 |

| This compound | Z3HiB | 4.84 ± 0.39 |

| cis-3-Hexenyl 3-methylbutanoate | Z3H3MeB | 5.39 ± 0.61 |

| cis-3-Hexenyl hexanoate | Z3HH | 7.00 ± 0.56 |

Structure-Activity Relationship (SAR) methodologies are computational tools used to estimate reaction rate coefficients when experimental data are unavailable. These methods calculate the rate coefficient based on the molecular structure of the compound, summing the rate constants for OH addition to double bonds and H-abstraction from C-H bonds.

The atmospheric lifetime (τ) of a VOC is a crucial parameter that indicates its persistence and potential for long-range transport. For this compound, its lifetime with respect to reaction with OH radicals can be calculated using its experimentally determined rate coefficient (k_OH) and the average atmospheric concentration of OH radicals.

The lifetime is calculated using the formula: τ = 1 / (k_OH * [OH])

Considering a global average 24-hour OH radical concentration of approximately 1.0 x 10^6 molecules cm^-3 mdpi.com, the atmospheric lifetime of this compound can be estimated.

k_OH = 4.84 x 10^-11 cm^3 molecule^-1 s^-1 nih.govacs.org

[OH] = 1.0 x 10^6 molecules cm^-3

τ = 1 / (4.84 x 10^-11 cm^3 molecule^-1 s^-1 * 1.0 x 10^6 molecules cm^-3) τ ≈ 2.07 x 10^4 s

This calculation indicates an atmospheric lifetime of approximately 5.7 hours . Such a short lifetime suggests that this compound is rapidly removed from the atmosphere near its emission sources and has a low potential for long-range transport. Its degradation will contribute to local and regional atmospheric chemistry, including the formation of secondary pollutants like ozone and secondary organic aerosols nih.gov.

The reaction with ozone (O3), known as ozonolysis, is another significant degradation pathway for unsaturated compounds like this compound, particularly in regions with higher ozone concentrations. This reaction involves the addition of ozone to the C=C double bond, leading to the formation of a primary ozonide which then decomposes into various oxidation products researchgate.net.

The first experimental measurements for the gas-phase reaction of this compound with ozone were recently reported acs.orgnih.govacs.org. These experiments were conducted under simulated atmospheric conditions at (298 ± 2) K and (1000 ± 10) mbar total pressure, utilizing a relative rate kinetic method acs.orgnih.govacs.org.

The determined rate coefficient for the ozonolysis of this compound (Z3HiB) is provided in the table below, alongside data for other related esters for comparative purposes acs.orgnih.gov.

| Compound | Abbreviation | Ozone Rate Coefficient (kO3) (x 10-17 cm3 molecule-1 s-1) |

|---|---|---|

| cis-3-Hexenyl formate | Z3HF | 4.5 ± 0.5 |

| cis-3-Hexenyl acetate | Z3HAc | 5.5 ± 0.6 |

| This compound | Z3HiB | 7.9 ± 0.9 |

| cis-3-Hexenyl 3-methylbutanoate | Z3H3MeB | 11.9 ± 1.3 |

| cis-3-Hexenyl hexanoate | Z3HH | 15.3 ± 1.7 |

Reactions with Ozone (O3)

Influence of Structural Features on Reactivity

The reactivity of cis-3-hexenyl esters, including this compound, in the atmosphere is significantly influenced by their molecular structure. The primary sites for atmospheric oxidant attack are the C=C double bond and the various C-H bonds within the molecule. The dominant chemical removal pathway for these unsaturated esters is atmospheric oxidation initiated by hydroxyl (OH) radicals. nih.gov

Similarly, the reactivity towards ozone (O₃) also shows a dependency on the ester's structural features. The gas-phase reaction rate coefficient for this compound with ozone is (7.9 ± 0.9) x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹. acs.orgacs.org This value is part of an observed trend where the reaction rate increases with the size of the ester's alkyl chain. acs.orgresearchgate.net

| Compound | OH Radical Rate Coefficient (kOH) (x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) | Ozone Rate Coefficient (kO₃) (x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹) |

|---|---|---|

| cis-3-Hexenyl formate | 4.13 ± 0.45 nih.gov | 4.5 ± 0.5 acs.orgacs.org |

| cis-3-Hexenyl acetate | 4.19 ± 0.38 nih.gov | 5.5 ± 0.6 acs.orgacs.org |

| This compound | 4.84 ± 0.39 nih.govnih.gov | 7.9 ± 0.9 acs.orgacs.org |

| cis-3-Hexenyl 3-methylbutanoate | 5.39 ± 0.61 nih.gov | 11.9 ± 1.3 acs.orgacs.org |

| cis-3-Hexenyl hexanoate | 7.00 ± 0.56 nih.gov | 15.3 ± 1.7 acs.orgacs.org |

Photochemical Ozone Creation Potential (POCP) Index Estimation

The Photochemical Ozone Creation Potential (POCP) is an index used to evaluate the relative ability of a volatile organic compound (VOC) to contribute to the formation of ground-level ozone. acs.orgresearchgate.net This potential is influenced by the compound's atmospheric reactivity, particularly with the OH radical. researchgate.net The POCP index is often calculated relative to a reference compound, such as ethene, which is assigned a value of 100. researchgate.netresearchgate.net

For the cis-3-hexenyl ester series, the POCP index has been estimated to assess their contribution to tropospheric ozone formation. The estimation for this compound and related compounds is based on their OH and ozone kinetic data under specific atmospheric conditions, such as those representative of North-Western Europe. acs.org While specific POCP values for this compound are not detailed in the provided search results, the methodology for its calculation is established, indicating its role in photochemical smog production. acs.orgresearchgate.net Generally, compounds with higher reactivity, like many biogenic VOCs, are expected to contribute significantly to ozone formation near their emission sources. researchgate.net

Interactions with Nitrate (B79036) (NO₃) Radicals and Chlorine (Cl) Atoms

In addition to reactions with OH radicals and ozone, this compound can also be removed from the atmosphere through reactions with nitrate (NO₃) radicals and chlorine (Cl) atoms. NO₃ radicals are significant oxidants during the nighttime, as they are readily photolyzed by sunlight. nih.govcopernicus.org Reactions with NO₃ are particularly rapid for unsaturated compounds like this compound. nih.govcopernicus.org For a related compound, cis-3-hexenyl acetate, the reaction rate coefficient with NO₃ radicals has been determined to be (2.46 ± 0.75) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹. nih.gov

Chlorine atoms, although less abundant than OH radicals in the troposphere, can also contribute to the degradation of VOCs, especially in marine or coastal areas. The kinetics for the gas-phase reaction of chlorine atoms with cis-3-hexenyl formate have been investigated, yielding a rate coefficient of (2.45 ± 0.30) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. nih.govacs.org This suggests that reactions with chlorine atoms can be a relevant atmospheric sink for this class of compounds in specific environments.

| Compound | τOH (hours) | τO₃ (hours) | τNO₃ (hours) | τCl (hours) |

|---|---|---|---|---|

| cis-3-Hexenyl formate | 6.6 | 62.1 | 1.3 | 1.1 |

| cis-3-Hexenyl acetate | 6.5 | 50.4 | 1.1 | 1.0 |

| This compound | 5.7 | 35.1 | 0.9 | 0.9 |

| cis-3-Hexenyl 3-methylbutanoate | 5.1 | 23.3 | 0.8 | 0.8 |

| cis-3-Hexenyl hexanoate | 3.9 | 18.1 | 0.6 | 0.6 |

Note: Atmospheric lifetimes are estimated based on average global concentrations of oxidants. acs.org

Formation of Secondary Atmospheric Constituents

Secondary Organic Aerosol (SOA) Formation Potential

The atmospheric oxidation of this compound and other green leaf volatiles (GLVs) contributes to the formation of Secondary Organic Aerosol (SOA), which are fine particles created through the condensation of low-volatility oxidation products. nih.govcopernicus.org These aerosols play a crucial role in the Earth's radiative balance and climate. nih.gov

Emissions of cis-3-hexenyl esters are recognized as significant contributors to the global budget of SOA. nih.govacs.org The potential for a VOC to form SOA depends on the volatility of its oxidation products. For the related compound, cis-3-hexenyl acetate, the atmospheric oxidation initiated by OH radicals and ozone has been shown to form SOA with molar yields of 0.9% and 8.5%, respectively. nih.govacs.org This indicates that ozonolysis is a more efficient pathway for SOA formation for this class of compounds. The formation process is often attributed to oligomerization, where smaller molecules combine to form larger, less volatile ones. nih.govacs.org Studies on other GLVs, such as cis-3-hexenol and cis-3-hexenyl acetate, have confirmed that their oxidation leads to the production of weakly absorbing SOA. nih.gov

Identification of Atmospheric Degradation Products and Irritants

The atmospheric degradation of cis-3-hexenyl esters leads to the formation of a variety of smaller, oxygenated compounds. nih.govacs.org The oxidation of the C=C double bond is a key process. For cis-3-hexenyl esters, this degradation is expected to yield carbonyls and acids. Specifically, the cleavage of the double bond in the hexenyl chain would lead to the formation of propanal and propanoic acid, along with functionalized saturated esters. nih.govacs.org

Furthermore, the atmospheric decomposition of the closely related cis-3-hexenyl acetate through reactions with both OH radicals and ozone is known to produce compounds that are irritants to the lungs and eyes. nih.govacs.org These irritant products include various aldehydes, esters, and organic acids. nih.govacs.org Given the structural similarity, it is highly probable that the degradation of this compound produces a similar suite of irritant compounds.

Emission Dynamics and Environmental Distribution

This compound is part of a group of compounds known as green leaf volatiles (GLVs), which are emitted into the atmosphere from both natural and man-made sources. nih.gov The most significant natural source is vegetation, which releases these compounds in response to mechanical damage, such as from cutting or grazing, or other environmental stressors. nih.govacs.org For example, cis-3-hexenyl acetate, a closely related ester, is a major component of the emissions from freshly cut grass. nih.gov

In addition to biogenic sources, cis-3-hexenyl esters are widely used in commercial products, leading to their presence in indoor environments. They are common constituents of air fresheners, fragrances, flavorings, and perfumes. nih.govthegoodscentscompany.com Household items such as cleaning products and laundry detergents also contribute to their indoor concentrations. nih.gov The use in such products leads to their widespread distribution in both indoor and outdoor air.

Biogenic Emissions from Plants and Vegetation, particularly upon Mechanical Damage

This compound is a member of the green leaf volatiles (GLVs) family, a group of C6 compounds including aldehydes, alcohols, and their esters, that are rapidly released by plants upon tissue damage. mdpi.comwikipedia.org This emission is a plant's defense response to stressors such as mechanical injury or herbivore attacks. researchgate.net The characteristic "green" odor of freshly cut grass is largely due to the release of these GLVs.

Mechanical damage to plant leaves triggers the release of stored volatile compounds and the production of new ones, including this compound, at the site of injury. researchgate.net Research has shown that the emission of GLVs can be substantial, with hexenyl-type compounds accounting for over 70% of the total biogenic volatile organic compound (BVOC) emissions immediately following the wounding of grass. mdpi.com

A study investigating the impact of mechanical injury on the volatile emission rates from 45 subtropical woody broad-leaved species provided specific data on the emission of this compound. This research highlights the quantitative aspect of these emissions in response to physical damage.

Table 1: Biogenic Emission Rate of this compound Upon Mechanical Damage

| Plant Type | Compound | Emission Rate (nmol m⁻² s⁻¹) |

| Subtropical Woody Broad-Leaved Species | This compound | 0.00093 ± 0.00005 |

Data sourced from a study on volatile emissions from mechanically injured subtropical woody broad-leaved species.

Dispersion in Indoor and Outdoor Environments

The presence and distribution of this compound in both indoor and outdoor environments are influenced by its dual origin. Its biogenic release from vegetation contributes to its presence in the outdoor atmosphere, while its use in various consumer products is a primary source of its indoor concentration.

Outdoor Environments: In the outdoor atmosphere, the concentration of this compound is influenced by the density and type of surrounding vegetation, season, and meteorological conditions. As a biogenic volatile organic compound, its emission from plants contributes to the complex mixture of organic compounds in the air. Once released, it undergoes atmospheric transport and chemical reactions. The dominant chemical removal pathway for unsaturated esters like this compound is atmospheric oxidation initiated by OH radicals. nih.gov

Table 2: Factors Influencing the Dispersion of this compound

| Environment | Primary Sources | Key Dispersion Factors |

| Outdoor | Biogenic emissions from plants (especially upon damage) | - Vegetation density and type- Wind speed and direction- Atmospheric stability- Temperature and sunlight (affecting reaction rates) |

| Indoor | - Air fresheners- Perfumes and cosmetics- Cleaning products- Other fragranced consumer goods | - Product usage patterns- Ventilation rate (air exchange with the outdoors)- Room volume- Temperature and humidity |

Ecological Roles and Semiochemical Functions of Cis 3 Hexenyl Isobutyrate

Role as a Green Leaf Volatile (GLV) in Plant Interactions

As a member of the GLV family, cis-3-Hexenyl isobutyrate is involved in the intricate communication networks that plants use to respond to their environment. These volatiles are not merely byproducts of damage but are active signaling molecules that can prime or induce defense responses in both the emitting plant and its neighbors.

When a plant's tissues are damaged by mechanical forces, such as wind, or by the feeding of an herbivore, it rapidly releases a blend of GLVs. This release serves as an airborne alarm signal. While specific research on this compound's role in inter-plant signaling is focused, the functions of closely related GLVs establish a clear framework for its likely activities.

Undamaged plants or undamaged parts of the same plant can perceive these airborne GLVs, which triggers a process known as "priming". A primed plant does not mount a full-scale defensive response immediately, which would be energetically costly. Instead, it prepares its defense machinery for a faster and stronger activation if it is subsequently attacked. This signaling can lead to the upregulation of defense-related genes and the accumulation of chemical precursors needed for producing defensive compounds. GLVs are known to influence jasmonic acid (JA) signaling, a key pathway in plant defense against herbivores.

Research has demonstrated that esters of cis-3-hexenol play a significant role in helping plants manage both biotic and abiotic stress. Studies on the closely related compound, (Z)-3-hexenyl butyrate (B1204436), have shown it to be a potent natural elicitor of stomatal closure. researchgate.netthegoodscentscompany.com Stomata are microscopic pores on the leaf surface that regulate gas exchange (CO2 uptake) and water loss (transpiration). The ability to control stomatal aperture is crucial for surviving environmental challenges.

Biotic Stress: Stomata are primary entry points for many plant pathogens, including bacteria and fungi. By inducing stomatal closure, (Z)-3-hexenyl butyrate can enhance a plant's resistance to infection. researchgate.net For instance, exogenous application of this compound on tomato plants led to an upregulation of defensive genes and increased resistance against the bacterial pathogen Pseudomonas syringae. researchgate.netresearchgate.net This response is initiated through a signaling cascade that involves the activation of Ca²⁺ permeable channels, mitogen-activated protein kinases (MPKs), and the production of reactive oxygen species (ROS), but it notably acts independently of the abscisic acid (ABA) signaling pathway, a primary hormone controlling stomatal function. researchgate.netresearchgate.net

Abiotic Stress: The induction of stomatal closure is also a key mechanism for conserving water during periods of drought. By closing their stomata, plants can reduce transpiration and prevent excessive water loss. Treatment with (Z)-3-hexenyl butyrate has been shown to confer drought tolerance in tomato plants, allowing them to alleviate water stress and maintain better fruit productivity under arid conditions. researchgate.net Its efficacy has been demonstrated across multiple plant species, suggesting it may function as a universal agent for regulating stomatal closure. thegoodscentscompany.com

Table 1: Effects of (Z)-3-Hexenyl Butyrate on Plant Responses to Stressors

| Stress Type | Plant Species | Key Physiological/Molecular Response | Outcome |

| Biotic | Tomato (Solanum lycopersicum) | Induces stomatal closure; Upregulates defensive genes. | Enhanced resistance to Pseudomonas syringae. researchgate.net |

| Biotic | Potato (Solanum tuberosum) | Induces stomatal closure. | Enhanced resistance to Phytophthora spp. researchgate.net |

| Abiotic | Tomato (Solanum lycopersicum) | Induces stomatal closure; Reduces water loss. | Alleviates water stress and improves fruit productivity. researchgate.net |

| Abiotic | Grapevine (Vitis vinifera) | Induces stomatal closure. | Potential to manage water use and influence ripening. thegoodscentscompany.com |

Insect-Plant Interactions and Behavioral Modulation

This compound, as a plant-emitted semiochemical, can be intercepted by insects, profoundly influencing their behavior. These chemical cues can guide insects in their search for food, mates, and suitable sites for laying eggs (oviposition). The compound has been recognized for its potential in agricultural applications as a natural insect attractant or repellent, offering a sustainable alternative to synthetic pesticides. mdpi.comchemimpex.comchemimpex.com

The role of a specific GLV as an attractant or repellent is highly context-dependent, varying with the insect species, its physiological state, and the concentration of the volatile. For herbivorous insects, GLVs can signal the presence of a potential host plant. For example, the scent of a damaged leaf can indicate a plant that is already being consumed by other herbivores, which might attract some species to an easy meal or repel others wishing to avoid competition.

Conversely, for predatory or parasitic insects (natural enemies of herbivores), the same GLVs can act as a powerful attractant. These compounds signal the presence of their herbivorous prey or hosts. This phenomenon, known as "indirect defense," is a key ecological function where the plant essentially calls for help from the third trophic level. While this compound is noted for its potential to attract beneficial insects, specific mechanisms and target species remain an area of active research. chemimpex.com

Insects navigate a complex chemical landscape to find their hosts. Plant volatiles are crucial cues in this process. Foraging insects often use a multi-step strategy, first using general cues like GLVs to locate a promising habitat and then honing in on more specific volatile blends to identify the exact host plant. ventos.com

The behavioral impact of GLVs is well-documented for closely related compounds. For instance, cis-3-hexenyl acetate (B1210297), another common GLV, is a key attractant for the fall armyworm (Spodoptera frugiperda), a major agricultural pest. researchgate.net It guides the moths to their host plants, like maize, and stimulates females to lay eggs. This demonstrates how a single GLV can be a critical signal in an insect's life cycle. It is plausible that this compound functions similarly for other insect species, acting as a key kairomone (a chemical that benefits the receiver but not the emitter) to guide them toward host plants.

The activity of semiochemicals is often not based on a single compound but on a specific blend or ratio of multiple compounds. This compound and other GLVs can act synergistically with other chemical signals, most notably insect sex pheromones. Pheromones are chemicals used for communication within a species, and host-plant volatiles can significantly enhance their effectiveness.

In several moth species, the presence of specific GLVs alongside the female-emitted sex pheromone makes the signal much more attractive to males than the pheromone alone. researchgate.netresearchgate.net Research on the oriental fruit moth (Grapholita molesta) has shown that GLVs like (Z)-3-hexenol and (Z)-3-hexenyl acetate synergize with the moth's sex pheromone, increasing the number of males attracted and reducing the time it takes for them to locate the source. researchgate.net This synergy is ecologically significant because it indicates to the male that a potential mate is located on or near a suitable host plant for their offspring. While direct studies on this compound are limited, its structural similarity to known synergists suggests it could play a similar role for certain insect species. However, it is also noted that in some contexts, mixing certain GLVs can have an antagonistic effect, canceling out attraction for some parasitoid species. researchgate.net

Deterrent Effects on Herbivore Oviposition

The selection of a suitable site for egg-laying is a critical decision for female herbivores, as it directly influences the survival and success of their offspring. Plants have, in turn, evolved a variety of defense mechanisms to discourage oviposition by herbivores. These defenses can be physical, such as trichomes or waxy leaf surfaces, or chemical, involving the production of compounds that are toxic or deterrent to either the adult female or her progeny. Semiochemicals, particularly volatile organic compounds, can act as powerful signals that guide or repel ovipositing insects.

While direct research specifically quantifying the deterrent effects of this compound on herbivore oviposition is limited, the broader class of cis-3-hexenyl esters exhibits a range of effects on insect behavior that can be either deterrent or, in some cases, attractive. The specific behavioral response is highly dependent on the insect species and the chemical context in which the compound is perceived.

For instance, studies on related compounds offer insights into the potential role of this compound. While not a direct deterrent, the application of a related compound, (Z)-3-hexenyl butyrate, has been shown to induce stomatal closure and the upregulation of defensive genes in plants. nih.gov This physiological change in the plant can make it a less suitable host for herbivores, indirectly deterring oviposition by signaling a heightened state of defense. An already-defended plant is a less appealing resource for a female insect looking to secure a nutritious and safe environment for her eggs and larvae.

Conversely, it is important to note that some cis-3-hexenyl esters can act as attractants for certain insects. For example, cis-3-Hexenyl Butyrate, a close chemical relative, has been identified as an oviposition attractant for the oriental fruit moth, Grapholitha molesta. targetmol.com This highlights the nuanced and often species-specific nature of insect responses to plant volatiles. The isobutyrate ester functional group in this compound differentiates it from the butyrate ester, and this structural difference can lead to different perceptual outcomes in insects.

Table 1: Documented Behavioral Effects of cis-3-Hexenyl Esters on Insect Oviposition

| Compound | Insect Species | Observed Effect on Oviposition |

| (Z)-3-Hexenyl butyrate | General herbivores | Indirect deterrence (induces plant defenses) nih.gov |

| cis-3-Hexenyl Butyrate | Grapholitha molesta | Attractant targetmol.com |

Broader Ecological Implications in Ecosystems

The influence of this compound extends beyond direct interactions with herbivores and has broader implications for the structure and function of ecosystems. As a semiochemical, it can mediate complex tritrophic interactions involving plants, herbivores, and the natural enemies of those herbivores (predators and parasitoids). Furthermore, its role in plant-plant signaling can influence community-level dynamics.

This compound is a component of the blend of green leaf volatiles (GLVs) that are often released by plants in response to mechanical damage or herbivore feeding. nih.gov This release serves as a "cry for help," an indirect defense mechanism where the plant attracts beneficial insects that will prey upon or parasitize the herbivores. peerj.com The specific composition of the GLV blend can convey detailed information about the type of herbivore attacking the plant, allowing for the recruitment of specialized natural enemies. While the direct role of this compound in attracting specific predators or parasitoids requires further investigation, its presence in herbivore-induced volatile blends suggests its participation in these complex signaling networks.

The ecological role of this compound is also tied to its function in plant-plant communication. nih.gov Plants can perceive the volatile emissions from a damaged neighbor, and this can prime their own defenses in anticipation of a potential threat. Exposure to GLVs like this compound can lead to a more rapid and robust defense response when the plant is subsequently attacked. This priming effect can have cascading consequences for the insect community, as a prepared plant is better able to resist herbivory, potentially leading to shifts in herbivore distribution and abundance within a plant community.

The atmospheric chemistry of this compound also has ecological relevance. Once released into the atmosphere, these volatile compounds can react with other atmospheric constituents, such as hydroxyl radicals and ozone. nih.govmdpi.com These reactions can influence local atmospheric chemistry and potentially contribute to the formation of secondary organic aerosols, which can have wider environmental impacts.

**Table 2: Potential Ecological Roles of *this compound***

| Ecological Role | Mechanism of Action | Potential Ecosystem-Level Impact |

| Indirect Plant Defense | Attraction of herbivore natural enemies (predators and parasitoids) as part of a volatile blend. peerj.com | Regulation of herbivore populations, structuring of arthropod communities. |

| Plant-Plant Signaling | Priming of defenses in neighboring plants upon detection of the volatile cue. nih.gov | Increased overall resistance of a plant community to herbivory. |

| Pollinator Attraction | Contribution to the floral scent profile that may attract pollinating insects. chemimpex.com | Influence on plant reproductive success and pollinator community composition. |

| Atmospheric Chemistry | Participation in atmospheric chemical reactions. nih.govmdpi.com | Contribution to local air quality and aerosol formation. |

Biological Activities and Biochemical Pathways Involving Cis 3 Hexenyl Isobutyrate

Antioxidant Potential

There are no specific studies to date that have directly evaluated the antioxidant potential of cis-3-Hexenyl isobutyrate using standard antioxidant assays. However, essential oils from plants in which this compound is present have been investigated for their antioxidant properties. For example, essential oils from spearmint (Mentha spicata) and guava (Psidium guajava) have demonstrated notable antioxidant activity in various assays researchgate.netnih.govnih.gov. The antioxidant capacity of these oils is attributed to the complex mixture of their constituents, and the specific contribution of this compound to this activity has not been determined.

Cytotoxic Effects as a Constituent of Natural Extracts

Direct studies on the cytotoxic effects of isolated this compound are not currently available in the scientific literature. Research on the cytotoxicity of essential oils that contain this compound has been conducted. For instance, guava leaf essential oil has been evaluated for its anticancer activity and has shown effects against certain cancer cell lines nih.gov. However, these effects are a result of the combined action of all the compounds present in the oil, and the specific role of this compound in any observed cytotoxicity has not been elucidated.

Biosynthesis and Metabolic Pathways in Biological Systems

This compound is a member of the green leaf volatiles (GLVs), a group of C6 volatile compounds released by plants upon tissue damage. These compounds are responsible for the characteristic "green" odor of freshly cut grass and crushed leaves. The biosynthesis of GLVs, including the precursors to this compound, occurs through the lipoxygenase (LOX) pathway.

The biosynthesis of this compound begins with the polyunsaturated fatty acids, linoleic acid (C18:2) and α-linolenic acid (C18:3), which are released from plant cell membranes upon wounding. The key steps in the pathway are as follows:

Oxygenation: The enzyme lipoxygenase (LOX) introduces molecular oxygen into the fatty acid chain, forming a hydroperoxide. Specifically, 13-lipoxygenase acts on linolenic acid to produce 13-hydroperoxylinolenic acid.

Cleavage: The hydroperoxide is then cleaved by the enzyme hydroperoxide lyase (HPL), which breaks the carbon chain to produce a C6 aldehyde, (Z)-3-hexenal, and a C12 oxo-acid.

Reduction: The highly reactive (Z)-3-hexenal is rapidly converted to the more stable alcohol, (Z)-3-hexen-1-ol (also known as cis-3-Hexenol), by the action of alcohol dehydrogenase (ADH).

Esterification: Finally, this compound is formed through the esterification of cis-3-Hexenol with isobutyric acid. This reaction is catalyzed by an alcohol acyltransferase (AAT).

The following table provides a simplified overview of the key enzymatic steps and precursors in the biosynthesis of the cis-3-Hexenol backbone of this compound.

| Precursor | Enzyme | Product |

| α-Linolenic Acid | 13-Lipoxygenase (13-LOX) | 13-Hydroperoxylinolenic Acid |

| 13-Hydroperoxylinolenic Acid | Hydroperoxide Lyase (HPL) | (Z)-3-Hexenal |

| (Z)-3-Hexenal | Alcohol Dehydrogenase (ADH) | (Z)-3-Hexen-1-ol (cis-3-Hexenol) |

| (Z)-3-Hexen-1-ol + Isobutyric Acid | Alcohol Acyltransferase (AAT) | This compound |

Occurrence in Plant Essential Oils and Volatile Profiles

This compound is a naturally occurring ester that contributes to the characteristic aroma of various plants. It is recognized as a component of the volatile organic compounds (VOCs) released by certain fruits and is found in the essential oils of specific plant species. Its presence is often associated with green, fruity, and slightly sweet aromatic profiles.

Detailed research and chemical analyses have identified this compound in several well-known plants. It has been reported as a constituent in the essential oil of spearmint, particularly Scotch spearmint oil. chemicalbook.comfragranceconservatory.comscentree.co The compound also plays a role in the complex aroma profiles of certain fruits. Scientific sources confirm its presence in guava (Psidium guajava) and Chinese quince (Chaenomeles sinensis). chemicalbook.comfragranceconservatory.comscentree.co In quince, it has been specifically identified in the peel of the fruit. fragranceconservatory.com

The following table summarizes the documented occurrence of this compound in various plant sources based on available research findings.

Table 1: Documented Occurrence of this compound in Plant Sources

| Plant Common Name | Scientific Name | Plant Part / Source Type |

|---|---|---|

| Spearmint / Scotch Spearmint | Mentha sp. | Essential Oil |

| Guava | Psidium guajava | Fruit Volatiles |

Table 2: Mentioned Compound Names

| Compound Name |

|---|

Chemosensory Perception Mechanisms of Cis 3 Hexenyl Isobutyrate

Olfactory Receptor Interactions in Organisms

The initial step in odor perception involves the binding of odorant molecules to olfactory receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs). In insects, these receptors are ligand-gated ion channels that form a heteromeric complex consisting of a specific odor-binding subunit (OrX) and a conserved co-receptor (Orco). mdpi.com

Receptor Binding Affinities and Specificity (e.g., Insect Olfactory Receptors)

The specificity of these receptors is determined by the amino acid composition of the binding pocket. The structural characteristics of cis-3-Hexenyl isobutyrate, including its six-carbon chain, the cis-double bond at the third position, and the isobutyrate ester group, all contribute to its interaction with specific ORs. It is the combinatorial pattern of activation across multiple generalist receptors that likely encodes the unique odor identity of this compound.

Electrophysiological Responses in Olfactory Systems

Electrophysiological studies, such as single-sensillum recordings (SSR) and electroantennography (EAG), are used to measure the responses of OSNs to specific odorants. Although data for this compound is scarce, extensive research on the closely related compound, cis-3-hexenyl acetate (B1210297), in the moth Manduca sexta offers a valuable model. In this species, OSNs housed in specific sensilla on the antenna show a high degree of sensitivity and selectivity to cis-3-hexenyl acetate.

It is plausible that this compound would elicit responses in a subset of generalist OSNs. The response intensity would likely be concentration-dependent and could be modulated by the presence of other odorants, a common phenomenon in olfactory systems.

Neurophysiological Processing of Olfactory Stimuli

Upon activation of olfactory receptors, OSNs send electrical signals to the primary olfactory center in the insect brain, the antennal lobe (in vertebrates, the olfactory bulb). The antennal lobe is organized into distinct spherical structures of neuropil called glomeruli.

Glomerular Responses and Projection Neuron Tuning

OSNs expressing the same type of olfactory receptor typically converge onto the same glomerulus. This anatomical arrangement creates a spatial map of odor information in the antennal lobe. Studies in Manduca sexta have demonstrated that specific glomeruli are preferentially activated by certain green leaf volatiles. For example, the glomerulus G35 is highly responsive to cis-3-hexenyl acetate. semanticscholar.org While the glomeruli that process this compound have not been identified, it is expected that this compound would activate a specific pattern of glomerular activity.

Projection neurons (PNs) are the output neurons of the antennal lobe, transmitting olfactory information to higher brain centers. The tuning of these PNs is shaped by the input from OSNs and by local inhibitory circuits within the antennal lobe. Research has shown that PNs associated with specific glomeruli can be narrowly tuned to particular odorants. For instance, PNs innervating the G35 glomerulus in Manduca sexta respond most strongly to cis-3-hexenyl acetate, with weaker responses to its propionate and butyrate (B1204436) homologs. semanticscholar.org This suggests that PNs processing this compound would also exhibit a degree of specificity, likely responding most strongly to this compound and less to other structurally similar molecules.

Table 1: Hypothetical Projection Neuron Responses to cis-3-Hexenyl Esters This table is an illustrative model based on findings for cis-3-hexenyl acetate and its homologs.

| Compound | Relative Response Strength of a Hypothetical PN |

| cis-3-Hexenyl acetate | Moderate |

| cis-3-Hexenyl propionate | Strong |

| This compound | Very Strong |

| cis-3-Hexenyl butyrate | Strong |

Note: This is a hypothetical representation of the tuning of a projection neuron that might be specialized for this compound.

Central Nervous System Integration of Odor Cues

From the antennal lobe, projection neurons convey olfactory information to higher brain centers, such as the mushroom bodies and the lateral horn. These regions are involved in odor learning, memory, and the integration of olfactory information with other sensory modalities to produce a behavioral response. The specific pattern of activated PNs creates a combinatorial code that is interpreted by these higher brain centers to discern the quality and identity of the odor. The perception of this compound would therefore depend on the unique spatio-temporal pattern of neural activity it elicits in these higher processing areas.

Genetic Basis of Olfactory Perception

The ability to perceive specific odors is genetically determined, residing in the genes that encode for olfactory receptors. The diversity of the olfactory receptor gene family allows for the detection of a vast array of chemical compounds. While the specific genes responsible for the perception of this compound are not known, research on the genetic basis of olfaction for the related compound, cis-3-hexen-1-ol (B126655), in humans has identified the olfactory receptor gene OR2J3 as playing a key role. researchgate.net Variations in this gene are associated with differences in an individual's ability to detect the "grassy" smell of cis-3-hexen-1-ol. researchgate.net

In insects, the olfactory receptor gene family is also extensive and subject to evolutionary pressures. The expansion of certain subfamilies of OR genes in eusocial insects, for example, is thought to be linked to the increased need for chemical communication. It is likely that one or more generalist olfactory receptor genes within an insect's genome encode a receptor protein that binds to this compound, and the expression of these genes would be essential for its detection.

Genome-Wide Association Studies for Related Odorants

Genome-wide association studies (GWAS) have been instrumental in uncovering the genetic basis for variations in odor perception among individuals. For the "green, grassy" smelling compound cis-3-hexen-1-ol, a related green leaf volatile, research has identified a specific genetic locus associated with the ability to detect it.

A GWAS approach found that the detection thresholds for cis-3-hexen-1-ol varied significantly across individuals, with this variation being linked to single nucleotide polymorphisms (SNPs) in a region on human chromosome 6. nih.govnih.gov This specific area contains a cluster of 25 odorant receptor genes. nih.govnih.govresearchgate.net Further investigation into this gene cluster pinpointed three specific SNPs that were strongly associated with the detection threshold concentrations for cis-3-hexen-1-ol. nih.gov These findings demonstrate that an individual's genetic makeup plays a crucial role in their sensitivity to specific green leaf volatiles.

| SNP ID | Associated Gene | Chromosome Location | Significance of Association |

|---|---|---|---|

| rs72863513 | Olfactory Receptor Cluster | Chromosome 6 | Strongly associated with detection threshold |

| rs7766902 | Olfactory Receptor Cluster | Chromosome 6 | Strongly associated with detection threshold |

| rs28757581 | OR2J3 | Chromosome 6 | Strongly associated with detection threshold; encodes T113A substitution |

Identification of Candidate Olfactory Receptor Genes

Following the GWAS findings, research has focused on identifying the specific olfactory receptor (OR) responsible for detecting cis-3-hexen-1-ol. Out of the 25 OR genes located in the associated cluster on chromosome 6, in vitro assays identified three receptors that responded to cis-3-hexen-1-ol, with one, OR2J3, showing a particularly strong connection. nih.govnih.gov

The SNP rs28757581, located within the OR2J3 gene, results in an amino acid substitution (T113A). nih.gov Studies on the different genetic variations, or haplotypes, of the OR2J3 gene revealed that specific amino acid substitutions could significantly impair the receptor's ability to respond to cis-3-hexen-1-ol. nih.govnih.gov Two substitutions in particular, T113A and R226Q, were found to reduce the receptor's function. nih.govnih.gov When both substitutions were present in a single haplotype, the response to the compound was effectively eliminated. nih.govnih.gov This specific haplotype of OR2J3 was found to explain 26.4% of the variation in the detection of cis-3-hexen-1-ol within the study group, highlighting the critical role of this single receptor gene in the perception of this specific odorant. nih.gov

| Amino Acid Substitution(s) | Effect on Receptor Function | Impact on Odor Perception |

|---|---|---|

| T113A | Impaired response to cis-3-hexen-1-ol | Reduced sensitivity |

| R226Q | Impaired response to cis-3-hexen-1-ol | Reduced sensitivity |

| T113A and R226Q | Effectively abolished response | Inability to detect at lower concentrations |

Cross-Species Comparative Olfaction Studies

In mammals, olfactory receptors belong to the G-protein coupled receptor (GPCR) superfamily. mdpi.com In contrast, research on fruit flies has revealed that insect odorant receptors are part of a completely novel, insect-specific family of transmembrane proteins. This represents a case of convergent evolution, where both groups developed a keen sense of smell through different molecular pathways.

Studies on various insect species demonstrate highly specialized olfactory systems for detecting green leaf volatiles. For instance, the strawberry blossom weevil (Anthonomus rubi) possesses receptor neurons that are specialized for detecting specific aliphatic C6 alcohols and other green leaf volatiles, allowing it to distinguish between host and non-host plants. researchgate.net Similarly, the lucerne weevil (Sitona discoideus) has highly specialized antennal olfactory receptors for host plant volatiles. researchgate.net This specialization is crucial for behaviors such as finding food and hosts. researchgate.net While mammals can detect a vast array of odorants, the insect olfactory system often shows a more targeted specialization for ecologically relevant compounds like GLVs.

| Feature | Mammals | Insects (e.g., Fruit Fly) |

|---|---|---|

| Receptor Protein Family | G-protein coupled receptors (GPCRs) | Insect-specific family of transmembrane proteins |

| Evolutionary Path | Distinct evolutionary lineage | Convergent evolution for odor detection |

| Specialization for GLVs | Generalist perception; specific anosmias linked to OR variants (e.g., OR2J3) | Highly specialized receptor neurons for specific GLVs, crucial for host selection |

Advanced Analytical and Methodological Approaches for Cis 3 Hexenyl Isobutyrate Research

Chromatographic and Spectroscopic Characterization

Characterizing cis-3-Hexenyl isobutyrate and its role in various chemical processes requires precise analytical instrumentation capable of identifying and quantifying the compound, often in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a fundamental technique for the qualitative and quantitative analysis of volatile compounds like this compound. sigmaaldrich.com This method separates components of a mixture in the gas phase, followed by detection and identification based on their mass-to-charge ratio. sigmaaldrich.com In the analysis of essential oils and other complex natural volatile mixtures, where compounds often have similar mass spectra, GC-MS is indispensable for distinguishing between different components. sigmaaldrich.com The reliability of identification is often enhanced by using retention indices, which provide an additional layer of confirmation. sigmaaldrich.com Two-dimensional gas chromatography (GC×GC) coupled with high-resolution time-of-flight mass spectrometry (HRTOF-MS) represents an even more powerful approach, offering superior separation for extremely complex samples like essential oils. researchgate.net

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring chemical reactions in real-time. researchgate.net In atmospheric chemistry research, in-situ long-path FTIR spectroscopy is specifically used within environmental simulation chambers to track the concentration of reactants and products over time. frontiersin.org This technique was employed to monitor the decay of this compound during gas-phase reactions with OH radicals and ozone. frontiersin.orgpeerj.com By recording spectra at regular intervals, researchers can observe the decrease in absorbance corresponding to the functional groups of this compound and the appearance of new bands corresponding to reaction products. researchgate.netfrontiersin.org This provides direct insight into reaction kinetics, allowing for the determination of when a reaction starts, when it stops, and potentially identifying transient intermediates. researchgate.net

Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique widely used for extracting and concentrating volatile and semi-volatile organic compounds from various matrices. It is particularly well-suited for collecting airborne volatiles prior to GC-MS analysis. The method involves exposing a fused-silica fiber coated with a stationary phase to the sample (e.g., the headspace above a plant). Volatile compounds, such as esters similar to this compound, adsorb to the fiber, which is then transferred to the injector of a gas chromatograph for thermal desorption and analysis. SPME has been successfully used to collect and identify volatile compounds emitted from flowers and insects, demonstrating its utility for sampling compounds like this compound from the environment.

Environmental Simulation Chamber Experiments for Atmospheric Studies

Environmental simulation chambers are essential tools for studying the atmospheric fate of VOCs like this compound under controlled, reproducible conditions that mimic the real atmosphere. These chambers, which can be constructed from materials like quartz or Teflon films, are large-volume reactors where temperature, pressure, and humidity can be precisely controlled. frontiersin.org

In such facilities, researchers can inject this compound along with key atmospheric oxidants such as hydroxyl (OH) radicals or ozone (O₃) to study its degradation pathways and kinetics. frontiersin.orgpeerj.com For instance, experiments on a series of cis-3-hexenyl esters, including the isobutyrate, were conducted in a quartz environmental simulation chamber at the “Alexandru Ioan Cuan” University of Iasi, Romania, at 298 K and atmospheric pressure. frontiersin.orgpeerj.com These chambers are equipped with analytical instruments, such as long-path FTIR spectrometers, to monitor the chemical evolution of the system in real-time. frontiersin.org Chamber studies are crucial for developing and validating the chemical mechanisms used in air quality models to predict the formation of secondary pollutants like ozone and secondary organic aerosol (SOA).

Kinetic and Mechanistic Studies for Reaction Rate Determination

Kinetic and mechanistic studies are performed to determine the rate at which this compound reacts with atmospheric oxidants and to elucidate the chemical pathways of its degradation. These studies often utilize the environmental simulation chambers described above. The relative rate method is a common experimental approach, where the decay of this compound is measured relative to a reference compound whose reaction rate constant is already known. frontiersin.org

Recent studies have provided the first experimentally determined gas-phase reaction rate coefficients for this compound. The rate coefficient for its reaction with the OH radical was determined to be (4.84 ± 0.39) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. frontiersin.orgpeerj.com For the reaction with ozone, the rate coefficient was found to be (7.9 ± 0.9) × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹. These kinetic data are vital for calculating the atmospheric lifetime of the compound, which helps in assessing its environmental impact.

Table 1: Experimentally Determined Reaction Rate Coefficients for this compound at 298 K

| Reactant | Rate Coefficient (k) | Reference |

|---|---|---|

| OH Radical | (4.84 ± 0.39) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | frontiersin.org, peerj.com |

| Ozone (O₃) | (7.9 ± 0.9) × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ |

Proteomics Research Applications

Proteomics is the large-scale study of proteins, their structures, and their functions. While this compound is known to be involved in plant-insect chemical communication, which is mediated by proteins such as chemosensory proteins (CSPs) and odorant-binding proteins (OBPs), a direct application of this compound in proteomics research methodologies is not documented in available literature. Studies have identified the compound as a volatile chemical cue that elicits a response in insects, and proteomics has been used as a tool within these studies to understand the broader physiological response to various stimuli. However, the compound itself is the subject of the biological study rather than a tool or agent used within a proteomics workflow.

Table of Mentioned Compounds

Integrated Metabolomics and Sensory Evaluation Analysis

The integration of metabolomics and sensory evaluation offers a powerful approach to correlate the chemical fingerprint of a sample with its perceived sensory attributes. This is particularly relevant for this compound, a significant contributor to the aroma of many fruits and plants. hmdb.cathegoodscentscompany.com While specific integrated studies focusing solely on this compound are not extensively documented in publicly available literature, the methodology provides a clear framework for its investigation.

Metabolomics studies, which involve the comprehensive analysis of all small-molecule metabolites in a biological sample, can identify and quantify the presence of this compound alongside a host of other volatile and non-volatile compounds. metabolomicsworkbench.org Techniques such as gas chromatography-mass spectrometry (GC-MS) are ideally suited for profiling volatile compounds like esters.

When combined with sensory evaluation, where a trained panel assesses various aroma and flavor attributes, researchers can establish statistically significant correlations between the concentration of this compound and specific sensory descriptors. For instance, higher levels of this compound might strongly correlate with increased perception of "green," "fruity," or "apple-like" notes.

Detailed Research Findings:

A hypothetical study on apple varieties could serve as an illustrative example. By analyzing the volatile profiles of different cultivars using GC-MS and having a sensory panel rate their aroma characteristics, a dataset for correlation analysis could be generated.

Table 1: Illustrative Correlation of this compound Concentration with Sensory Descriptors in Apple Cultivars

| Apple Cultivar | This compound (µg/kg) | Sensory Panel Rating: "Green" (1-9 scale) | Sensory Panel Rating: "Fruity" (1-9 scale) |

|---|---|---|---|

| Granny Smith | 85 | 8.2 | 6.5 |

| Red Delicious | 32 | 4.5 | 7.8 |

| Honeycrisp | 67 | 7.1 | 8.1 |

Bioassay Development for Functional Characterization

Bioassays are essential tools for determining the biological function of a chemical compound. For this compound, which is known to be a plant volatile, bioassays are critical for understanding its role in plant-insect interactions and other ecological processes. chemimpex.com

One of the most powerful techniques for investigating the effects of volatile compounds on insects is gas chromatography-electroantennographic detection (GC-EAD). researchgate.net This method directly links the separation of volatile compounds by gas chromatography with the physiological response of an insect's antenna. As a sample containing various volatiles is passed through the GC column, the separated compounds are simultaneously directed to a standard detector (like a flame ionization detector or a mass spectrometer) and to a preparation consisting of an insect's antenna. The electrical signals generated by the antenna in response to specific compounds are recorded, indicating which chemicals are detected by the insect.

Given that related compounds, such as cis-3-hexen-1-ol (B126655), have been shown to elicit antennal responses in insects like Helicoverpa armigera, it is highly probable that this compound is also an active semiochemical for certain insect species. peerj.com A GC-EAD setup could be used to screen a variety of insect species, such as pollinators or herbivores, for their sensitivity to this compound.

Detailed Research Findings:

A research program aimed at characterizing the function of this compound could involve the development of the following bioassays:

Electroantennography (EAG): As a primary screening tool, EAG would be used to determine if the antennae of a target insect species respond to pure this compound.

Behavioral Assays: Following a positive EAG response, behavioral bioassays in a wind tunnel or Y-tube olfactometer would be conducted. These experiments would assess whether the compound acts as an attractant, repellent, or has other behavioral effects on the insect. For example, the compound could be tested for its ability to attract pollinators to a food source.

Table 2: Hypothetical Bioassay Results for the Functional Characterization of this compound with a Pollinator Species (e.g., Apis mellifera)

| Bioassay Type | Methodology | Expected Outcome | Functional Interpretation |

|---|---|---|---|

| Electroantennography (EAG) | An isolated antenna is exposed to a puff of air containing the compound, and the electrical response is measured. | A significant depolarization of the antennal membrane upon exposure to this compound. | The compound is detected by the insect's olfactory system. |

| Y-tube Olfactometer | An individual insect is placed at the base of a Y-shaped tube and allowed to choose between an arm with a control (air) and an arm with the test compound. | A statistically significant preference for the arm containing this compound. | The compound acts as an attractant for this insect species. |

Through the development and application of such bioassays, the specific ecological roles of this compound as a semiochemical can be systematically uncovered.

Future Directions and Research Gaps in Cis 3 Hexenyl Isobutyrate Studies

Comprehensive Elucidation of Biosynthetic Pathways in Diverse Organisms

The biosynthesis of green leaf volatiles (GLVs), including cis-3-Hexenyl isobutyrate, generally follows the oxylipin pathway. nih.gov This process begins with the peroxidation of polyunsaturated fatty acids like linolenic and linoleic acids by lipoxygenases (LOX). chemimpex.com The resulting hydroperoxides are then cleaved by hydroperoxide lyase (HPL) to form C6 aldehydes, such as (Z)-3-hexenal. chemimpex.comfragranceconservatory.com These aldehydes can be subsequently reduced to alcohols, like (Z)-3-hexenol, which then serve as precursors for various esters. thegoodscentscompany.com

However, a significant research gap exists in identifying the specific enzymes responsible for the final esterification step that produces this compound from (Z)-3-hexenol and an isobutyrate donor. While studies on other GLV esters, such as (Z)-3-hexenyl acetate (B1210297), have implicated certain enzymes in their metabolism, the specific alcohol acyltransferases (AATs) or other esterases that catalyze the formation of the isobutyrate ester have yet to be characterized in any organism. nih.gov

Future research should focus on:

Enzyme Identification and Characterization: Isolating and characterizing the specific AATs or other enzymes that catalyze the synthesis of this compound in various plant species known to produce it.

Genetic and Molecular Regulation: Investigating the genetic regulation of these biosynthetic genes and how their expression is influenced by developmental stages, tissue types, and environmental stimuli such as herbivory or pathogen attack.

Biosynthesis in Other Organisms: Exploring the potential for this compound biosynthesis in other organisms, such as insects, where it may function as a pheromone or semiochemical. The pathways in these organisms could be significantly different from those in plants.

Comparative Genomics and Proteomics: Utilizing comparative 'omics' approaches to identify candidate genes and enzymes across a wide range of species, providing a broader understanding of the evolution and diversity of GLV ester biosynthesis.

Detailed Mechanistic Studies of Atmospheric Reaction Products and Health Impacts

This compound, as a biogenic volatile organic compound (BVOC), is released into the atmosphere where it undergoes chemical transformations that can impact air quality and potentially human health. chemimpex.com Initial studies have determined the gas-phase reaction rate coefficients for this compound with hydroxyl (OH) radicals, a key atmospheric oxidant. chemimpex.comchemimpex.combiorxiv.orgnih.gov The atmospheric degradation is expected to produce smaller carbonyls and acids, such as propanal and propanoic acid. chemimpex.com

However, there are substantial research gaps in our understanding of its atmospheric lifecycle and health implications:

Comprehensive Reaction Mechanisms: While initial reaction rates have been measured, the detailed, step-by-step chemical mechanisms of this compound's degradation by OH radicals, as well as other oxidants like ozone (O₃) and nitrate (B79036) radicals (NO₃), are not fully elucidated. The identification of all intermediate and final reaction products is a critical need.

Secondary Organic Aerosol (SOA) Formation: The potential for this compound to contribute to the formation of secondary organic aerosols (SOAs) has not been specifically quantified. researchgate.net SOAs have significant impacts on climate and human respiratory health, and understanding the yield and properties of SOA from this precursor is essential for accurate atmospheric modeling. nih.govthegoodscentscompany.com

Health Impacts of Degradation Products: There is a profound lack of research on the specific health effects of the atmospheric reaction products of this compound. nih.gov While general health effects of volatile organic compounds (VOCs) are known to include eye and respiratory irritation, headaches, and potential long-term organ damage, compound-specific toxicological data for these degradation products is non-existent. scentree.co

Future research efforts should be directed towards chamber studies and computational modeling to map out the complete atmospheric degradation pathways and to identify and quantify the full spectrum of reaction products. Furthermore, toxicological studies on these products are urgently needed to assess their potential risks to human health.

Broader Investigation of Ecological Functions Across Diverse Ecosystems and Organismal Interactions

Green leaf volatiles are crucial mediators of ecological interactions, acting as signals in plant defense, plant-plant communication, and for host location by insects. mdpi.com this compound has been suggested to act as a plant volatile that could attract pollinators and other beneficial insects, positioning it as a potential tool in sustainable agriculture. chemimpex.com However, its specific ecological roles remain largely unexplored compared to more well-studied GLVs like (Z)-3-hexenol and (Z)-3-hexenyl acetate. plantbiologyconference.com

Significant research gaps in the ecological functions of this compound include:

Specific Organismal Interactions: There is a lack of detailed studies identifying which specific organisms (insects, microbes, etc.) use this compound as a cue. Research is needed to determine if it acts as an attractant for predators and parasitoids, a repellent for herbivores, or a specific signal for pollinators.

Dose and Context Dependency: The ecological effect of a semiochemical can be highly dependent on its concentration and the context of other volatile compounds. The behavioral responses of insects to varying concentrations of pure this compound and its blends with other relevant plant volatiles are unknown.

Function in Diverse Ecosystems: The ecological role of this compound has not been investigated across different ecosystems, such as temperate forests, tropical rainforests, or agricultural monocultures. Its function and importance are likely to vary significantly with the local flora and fauna.

Role in Plant-Plant Communication: While some GLVs are known to "prime" the defenses of neighboring plants, it is unknown whether this compound has a similar signaling role, and if so, what defense pathways it might induce in receiver plants.

Future ecological research should employ a combination of chemical analysis, electrophysiology, and behavioral bioassays to decipher the specific roles of this compound in tritrophic interactions and broader community ecology.

In-depth Exploration of Specific Biological Activities and Therapeutic Potential

The current applications of this compound are predominantly in the flavor and fragrance industries. biorxiv.org There are preliminary suggestions of its potential antimicrobial properties, which could be useful in food preservation, and its use in aromatherapy for relaxation. chemimpex.com However, these potential biological activities are not supported by robust scientific evidence, and its therapeutic potential is entirely unexplored.

The primary research gaps in this area are:

Systematic Pharmacological Screening: There has been no systematic screening of this compound for a range of pharmacological activities, such as anti-inflammatory, analgesic, anxiolytic, or anticancer effects.

Validation of Antimicrobial Activity: The suggested antimicrobial properties require rigorous scientific validation. Studies are needed to determine its spectrum of activity against various pathogenic bacteria and fungi, its minimum inhibitory concentrations (MICs), and its mechanism of action.

Mechanistic Basis of Aromatherapeutic Claims: The claims regarding its ability to promote relaxation and improve mood are anecdotal. Scientific investigation is necessary to determine if the compound has any measurable psychopharmacological effects and to understand the underlying neurobiological mechanisms.

Preclinical and Clinical Evaluation: There is a complete absence of preclinical (in vivo animal models) and clinical (human trials) research to evaluate the safety and efficacy of this compound for any therapeutic application.

A comprehensive research program is needed, starting with in vitro assays to screen for various biological activities, followed by more focused mechanistic studies and preclinical animal models for any promising leads.

Advanced Chemoreception and Neurobiological Investigations

The perception of volatile chemical cues by insects is fundamental to their survival and reproduction. researchgate.net While it is known that insects can detect a wide range of GLVs through olfactory receptor neurons (ORNs) on their antennae, the specific mechanisms for the detection of this compound are unknown. chemimpex.combiorxiv.org

Key research gaps in the chemoreception and neurobiology of this compound include:

Receptor Identification: The specific olfactory receptors (ORs) in any insect species that bind to this compound have not been identified or functionally characterized. Deorphanizing these receptors is a critical first step.

Neural Coding: It is not known how the olfactory information for this compound is encoded in the insect brain. This includes understanding which glomeruli in the antennal lobe are activated and how this spatial and temporal pattern of neural activity is processed in higher brain centers like the mushroom bodies.